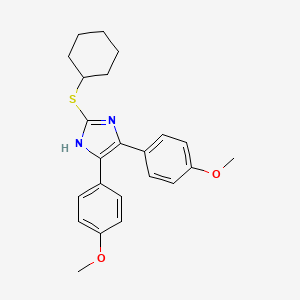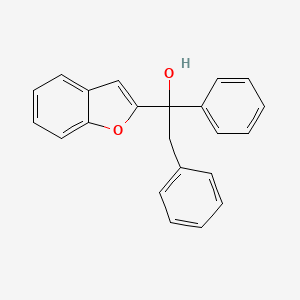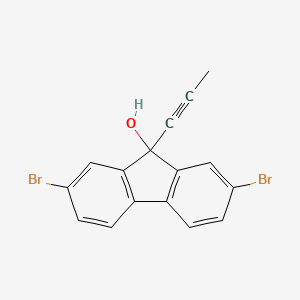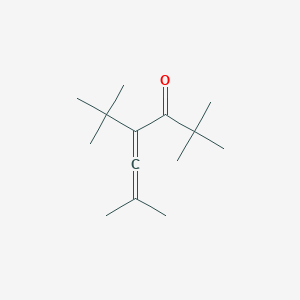![molecular formula C19H26N4O2 B14398886 N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea CAS No. 87653-26-7](/img/structure/B14398886.png)
N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridazinone moiety, which is a six-membered ring containing two nitrogen atoms and a ketone group The phenyl group attached to the pyridazinone ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is reacted with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butyl Chain: The butyl chain can be attached through a nucleophilic substitution reaction, where the pyridazinone derivative is reacted with a butyl halide in the presence of a base such as potassium carbonate.
Formation of the Urea Linkage: The final step involves the reaction of the butylated pyridazinone derivative with butyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridazinone derivatives.
Scientific Research Applications
N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea involves its interaction with specific molecular targets. The pyridazinone moiety can interact with enzymes or receptors, leading to modulation of their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the urea linkage can form hydrogen bonds with target proteins. These interactions can result in the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea
- N-(4-Bromophenyl)-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- N-Butyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
Uniqueness
N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl chain and the urea linkage differentiates it from other pyridazinone derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
CAS No. |
87653-26-7 |
|---|---|
Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-butyl-3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]urea |
InChI |
InChI=1S/C19H26N4O2/c1-2-3-13-20-19(25)21-14-7-8-15-23-18(24)12-11-17(22-23)16-9-5-4-6-10-16/h4-6,9-12H,2-3,7-8,13-15H2,1H3,(H2,20,21,25) |
InChI Key |
FEDHVWWCAIHXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)


![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)


![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)

![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)

![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
